2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H8ClNOS It is a derivative of benzo[d]oxazole, featuring a chloromethyl group at the second position and a methylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole typically involves the chloromethylation of 4-(methylthio)benzo[d]oxazole. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. The methylthio group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzo[d]oxazole: Lacks the methylthio group, affecting its oxidation and reduction behavior.
4-(Methylthio)benzo[d]oxazole: Lacks the chloromethyl group, limiting its use in alkylation reactions.
Uniqueness
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both chloromethyl and methylthio groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClNOS |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-7-4-2-3-6-9(7)11-8(5-10)12-6/h2-4H,5H2,1H3 |
InChI Key |
XBHNCZXHKIRXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)CCl |
Origin of Product |
United States |
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